molecular formula C19H34N2OSi B8189331 trans-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ylamine

trans-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ylamine

Cat. No.: B8189331
M. Wt: 334.6 g/mol
InChI Key: GYRZHOYZJWWNLW-ZWKOTPCHSA-N
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Description

trans-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ylamine: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a tert-butyl-dimethyl-silanyloxymethyl group, and an amine group attached to a piperidine ring

Properties

IUPAC Name

(3S,6R)-1-benzyl-6-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2OSi/c1-19(2,3)23(4,5)22-15-18-12-11-17(20)14-21(18)13-16-9-7-6-8-10-16/h6-10,17-18H,11-15,20H2,1-5H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRZHOYZJWWNLW-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(CN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CC[C@@H](CN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the tert-Butyl-dimethyl-silanyloxymethyl Group: This step involves the protection of hydroxyl groups using tert-butyl-dimethyl-silanyloxymethyl chloride under basic conditions.

    Introduction of the Amine Group: The amine group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the piperidine ring or the benzyl group, potentially leading to the formation of reduced piperidine derivatives or benzyl alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Reduced piperidine derivatives, benzyl alcohol.

    Substitution: Various substituted piperidine and benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, trans-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of trans-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The presence of the benzyl and tert-butyl-dimethyl-silanyloxymethyl groups can influence its binding affinity and selectivity towards these targets. The piperidine ring may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    cis-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ylamine: A stereoisomer with different spatial arrangement of substituents.

    trans-1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester: A related compound with a different functional group at the piperidine ring.

Uniqueness

trans-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ylamine is unique due to its specific combination of substituents and their spatial arrangement. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

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